molecular formula C16H14N4O3 B7692527 N-ethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

N-ethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B7692527
M. Wt: 310.31 g/mol
InChI Key: KSRHSSOPCHFBMG-UHFFFAOYSA-N
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Description

N-ethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline typically involves a multi-step process. One common method includes the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to yield the desired oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-ethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-ethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2,4-Oxadiazol-5-yl)aniline: Shares the oxadiazole core but lacks the nitro and ethyl groups.

    N-ethyl-2-nitroaniline: Contains the nitro and ethyl groups but lacks the oxadiazole ring.

    3-phenyl-1,2,4-oxadiazole: Contains the oxadiazole ring and phenyl group but lacks the nitro and ethyl groups.

Uniqueness

N-ethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-ethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-2-17-13-9-8-12(10-14(13)20(21)22)16-18-15(19-23-16)11-6-4-3-5-7-11/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRHSSOPCHFBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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